molecular formula C8H12O4 B2853939 Ethyl 3-oxotetrahydropyran-2-carboxylate CAS No. 122061-03-4

Ethyl 3-oxotetrahydropyran-2-carboxylate

Cat. No.: B2853939
CAS No.: 122061-03-4
M. Wt: 172.18
InChI Key: NDFQAZPUWNIQNX-UHFFFAOYSA-N
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Description

Ethyl 3-oxotetrahydropyran-2-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is characterized by the presence of an ethyl ester group at the second position and a keto group at the third position of the tetrahydropyran ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxotetrahydropyran-2-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 1,4-dioxane in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product.

Another method involves the reaction of ethyl acetoacetate with 3,4-dihydro-2H-pyran in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Michael addition followed by cyclization to yield this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxotetrahydropyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form a carboxylic acid derivative.

    Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of ethyl 3-hydroxytetrahydropyran-2-carboxylate.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Oxidation: Ethyl 3-carboxytetrahydropyran-2-carboxylate.

    Reduction: Ethyl 3-hydroxytetrahydropyran-2-carboxylate.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxotetrahydropyran-2-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a starting material for the preparation of various heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals, agrochemicals, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-oxotetrahydropyran-2-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In pharmacological studies, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact molecular pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Ethyl 3-oxotetrahydropyran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxytetrahydropyran-2-carboxylate: This compound has a hydroxyl group instead of a keto group, which affects its reactivity and chemical properties.

    Ethyl 3-carboxytetrahydropyran-2-carboxylate: This compound has a carboxylic acid group instead of a keto group, which influences its acidity and solubility.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which affects its boiling point and solubility.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

Ethyl 3-oxotetrahydropyran-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring structure, which is significant for its biological activity. The presence of the carbonyl group at position 3 and the ethyl ester at position 2 contribute to its reactivity and interaction with biological targets.

Pharmacological Activities

  • Antimicrobial Activity :
    This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Potential :
    Recent research has explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A study reported that specific derivatives exhibited cytotoxic effects against human cancer cell lines, indicating a structure-activity relationship (SAR) that could be optimized for enhanced efficacy .
  • Anti-inflammatory Effects :
    The compound has also been evaluated for anti-inflammatory activity. It was found to inhibit pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases. The ability to modulate inflammatory pathways makes it a candidate for further investigation in therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation in cancer cells.
  • Receptor Interaction : It may interact with specific receptors involved in inflammation and cancer progression, leading to downstream effects on gene expression and protein synthesis.

Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a systematic investigation into the anticancer properties, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications to the structure significantly enhanced cytotoxicity, with IC50 values in the low micromolar range against specific cancer types .

Data Table: Biological Activities Overview

Biological ActivityEffectivenessReference
AntimicrobialMIC comparable to standard antibiotics
AnticancerIC50 values < 10 µM in certain cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

ethyl 3-oxooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFQAZPUWNIQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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